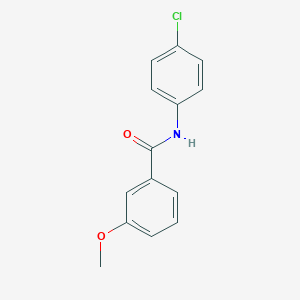

N-(4-chlorophenyl)-3-methoxybenzamide

Overview

Description

N-(4-chlorophenyl)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorophenyl group and a 3-methoxy group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-methoxybenzamide typically involves the reaction of 4-chloroaniline with 3-methoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The nitro group (if present) can be reduced to an amine group.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) can be employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.

Major Products Formed

Oxidation: Formation of 3-hydroxybenzamide derivatives.

Reduction: Formation of 4-chloroaniline derivatives.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-3-methoxybenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent. Its derivatives are studied for their ability to inhibit specific enzymes and receptors.

Materials Science: The compound is used in the synthesis of polymers and advanced materials with specific properties.

Biological Studies: It serves as a model compound for studying the interactions of benzamides with biological macromolecules.

Industrial Applications: It is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-methoxybenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives used.

Comparison with Similar Compounds

Similar Compounds

- N-(4-chlorophenyl)-4-methoxybenzamide

- N-(4-chlorophenyl)-2-methoxybenzamide

- N-(4-bromophenyl)-3-methoxybenzamide

Uniqueness

N-(4-chlorophenyl)-3-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide core, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(4-chlorophenyl)-3-methoxybenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound is classified as an organic compound belonging to the benzamide family. It features a 4-chlorophenyl group and a 3-methoxy group attached to the benzamide core, which influences its chemical reactivity and biological properties. The compound has been explored for various applications in medicinal chemistry, materials science, and industrial processes.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound is known to inhibit certain enzymes by binding to their active sites, thus blocking their activity. This mechanism is crucial for its potential anti-inflammatory and anticancer effects.

- Receptor Modulation : this compound may also interact with cell surface receptors, modulating signal transduction pathways that affect cellular responses.

Anti-HBV Activity

Recent studies have highlighted the potential of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (a derivative) as an anti-hepatitis B virus (HBV) agent. Research indicates that this compound can inhibit HBV replication by increasing intracellular levels of APOBEC3G (A3G), a protein that restricts viral replication . The study demonstrated:

- In Vitro Efficacy : The derivative showed significant antiviral activity against HBV in HepG2.2.15 cells, with IC50 values indicating effective inhibition of viral DNA replication.

- In Vivo Studies : In a duck HBV model, the compound exhibited promising anti-HBV activity, suggesting potential for further development as a therapeutic agent against HBV infections .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | 4-Chlorophenyl and 3-Methoxy groups | Potential anti-inflammatory and anticancer activity |

| N-(4-chlorophenyl)-4-methoxybenzamide | 4-Chlorophenyl and 4-Methoxy groups | Investigated for anti-HBV activity |

| N-(4-bromophenyl)-3-methoxybenzamide | 4-Bromophenyl and 3-Methoxy groups | Similar enzyme inhibition properties |

This comparison illustrates how variations in substituent positioning can influence the pharmacokinetic and pharmacodynamic properties of these compounds.

Case Studies and Research Findings

- Anti-HBV Research : A study synthesized N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) and evaluated its effects on HBV. The findings indicated that IMB-0523 significantly increased A3G levels, leading to reduced HBV replication both in vitro and in vivo .

- Cytotoxicity Assessment : The cytotoxic effects were analyzed using an MTT assay, revealing that IMB-0523 had a favorable safety profile with a high CC50 value compared to existing antiviral agents like 3TC .

Properties

IUPAC Name |

N-(4-chlorophenyl)-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(9-13)14(17)16-12-7-5-11(15)6-8-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTEBQUFBDQXFFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356851 | |

| Record name | Benzamide, N-(4-chlorophenyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96776-05-5 | |

| Record name | Benzamide, N-(4-chlorophenyl)-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.